2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride
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Overview
Description
2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[410]heptane hydrochloride is a complex organic compound that features a bicyclic structure with a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of a diazabicycloheptane derivative with a nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2,7-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[4.1.0]heptane: A simpler bicyclic structure without the nitrobenzenesulfonyl group.
Uniqueness
2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of both the nitrobenzenesulfonyl group and the diazabicycloheptane core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClN3O4S |
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Molecular Weight |
319.77 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-2,5-diazabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C11H13N3O4S.ClH/c15-14(16)9-3-1-2-4-11(9)19(17,18)13-6-5-12-8-7-10(8)13;/h1-4,8,10,12H,5-7H2;1H |
InChI Key |
BLQSNAMPZORHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC2N1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].Cl |
Origin of Product |
United States |
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